molecular formula C10H11ClN2 B8375289 3-(5-Chloropent-1-ynyl)-pyridin-2-ylamine

3-(5-Chloropent-1-ynyl)-pyridin-2-ylamine

Cat. No. B8375289
M. Wt: 194.66 g/mol
InChI Key: ORIFEWRRTQWRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583134B2

Procedure details

To a stirred solution of 2-amino-3-iodoaniline (13 g) in triethylamine (260 ml) were added bis(triphenylphosphine) palladium dichloride (2 g) and copper (I) iodide (1.15 g). The mixture was cooled to 5° C. before the addition of 5-chloro-1-pentyne (6.6 ml). The mixture was heated to 50° C. and stirred 5 h. The mixture was cooled to room temperature, filtered and evaporated. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane 1:1 to 5:1 eluant) to afford 3-(5-chloropent-1-ynyl)-pyridin-2-ylamine as a red oil (10.6 g, 92%): MS (EI) 196, 194 (M),159, 157, 131, 104; 1H NMR (δ, CDCl3) 8.0 (dd, 1H, J=2,5 Hz), 7.47 (dd, 1H, J=2,7 Hz), 6.59 (dd, 1H, J=5,7 Hz), 4.94 (br s, 1H), 3.72 (t,2H, J=6 Hz), 2.68 (t,2H, J=7 Hz), 2.07 (dt,2H, J=6,7 Hz) ppm.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium dichloride
Quantity
2 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
1.15 g
Type
catalyst
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1[C:8](I)=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:10][CH2:11][CH2:12][CH2:13][C:14]#[CH:15].C([N:18](CC)CC)C>[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu]I>[Cl:10][CH2:11][CH2:12][CH2:13][C:14]#[C:15][C:5]1[C:3]([NH2:4])=[N:18][CH:8]=[CH:7][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC1=C(N)C=CC=C1I
Name
Quantity
260 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
bis(triphenylphosphine) palladium dichloride
Quantity
2 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
copper (I) iodide
Quantity
1.15 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
ClCCCC#C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate/hexane 1:1 to 5:1 eluant)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClCCCC#CC=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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